6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-3-8(13(2)12-6)7-4-9(14)11-5-10-7/h3-5H,1-2H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKNIJNKKDRIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates. AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission.
Mode of Action
For instance, some compounds inhibit the activity of AchE, affecting normal nerve pulse transmission and leading to behavioral changes and body movement impairment.
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of oxidative stress pathways. These compounds can affect the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways. Overexpression of ROS has been linked to disease development.
Biochemical Analysis
Biochemical Properties
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies. Moreover, it can affect the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s therapeutic potential and its impact on cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are important for assessing its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its activity over time. It can undergo degradation in the presence of certain environmental factors, such as light and temperature. Long-term exposure to this compound has been observed to affect cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and influence metabolic flux, thereby altering cellular metabolism. For instance, this compound has been shown to inhibit certain enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. Post-translational modifications and targeting signals can direct this compound to its site of action, influencing its biological activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
The compound 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol is a notable member of the pyrazole and pyrimidine family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a heterocyclic structure that plays a crucial role in its biological activity. The presence of both pyrazole and pyrimidine moieties contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1447965-78-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study: Antitumor Activity
A study demonstrated that a series of pyrazole derivatives exhibited significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compounds induced apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
In a study involving carrageenan-induced edema in mice, compounds derived from pyrazole exhibited significant reductions in swelling comparable to standard anti-inflammatory drugs like indomethacin .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : It can bind to specific receptors that modulate cellular responses related to inflammation and apoptosis.
- Signal Transduction Modulation : The compound influences various signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents on the pyrimidine ring critically influence the compound’s properties. Key comparisons include:
Analysis :
- The dimethylpyrazole group in the target compound provides moderate steric hindrance and lipophilicity (logP ~2.5 estimated), favoring membrane permeability.
- Thiadiazole in introduces sulfur atoms, which may increase metabolic stability but reduce solubility compared to pyrazole.
- Coumarin derivatives (e.g., 4i , 4j ) add planar aromatic systems, likely enhancing DNA intercalation or fluorescence-based tracking in biological studies.
Physicochemical Properties
- LogP/Solubility :
- pKa : Pyrimidin-4-ol (pKa ~7.0) acts as a weak acid, enabling pH-dependent solubility.
Preparation Methods
Formation of the Pyrazole Core
- The pyrazole ring is commonly synthesized by the condensation of hydrazines with β-diketones or β-ketoesters. This reaction can be performed under acidic or basic conditions to yield the pyrazole nucleus.
- Subsequent methylation at the nitrogen atoms (positions 1 and 3) is achieved by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Preparation of Pyrimidin-4-ol Derivative
- The pyrimidin-4-ol scaffold is typically prepared via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents.
- Functionalization at the 6-position is reserved for subsequent coupling with the pyrazole moiety.
Coupling of Pyrazole and Pyrimidin-4-ol
- The critical step involves coupling the 1,3-dimethyl-substituted pyrazole at its 5-position with the 6-position of the pyrimidin-4-ol.
- This coupling is often facilitated by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the substituents and leaving groups present.
- Typical reaction conditions include heating in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
One-Flask Synthetic Methodology
A notable advancement in the preparation of pyrazolopyrimidine derivatives, closely related to this compound, is the development of a one-flask synthetic method involving Vilsmeier amidination and sequential heterocyclization reactions.
- Starting from 5-aminopyrazoles, treatment with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) generates reactive Vilsmeier intermediates.
- Subsequent addition of hexamethyldisilazane promotes heterocyclization to form the pyrazolo[3,4-d]pyrimidine core.
- This method avoids isolation of intermediates, enhancing atom economy and simplifying purification.
- Optimization studies have shown that 3 equivalents of hexamethyldisilazane provide the highest yields (~91%) of the desired heterocyclic product.
Table 1. Effect of Amine Agents on Yield of Pyrazolopyrimidine Product
| Entry | Amine Agent | Equiv. | Yield (%) |
|---|---|---|---|
| 1 | Without base | - | - (Intermediate isolated) |
| 2 | Hexamethylenetetramine | 3 | 33 |
| 3 | Lithium bis(trimethylsilyl)amine (LiN(SiMe₃)₂) | 3 | 67 |
| 4 | Sodium bis(trimethylsilyl)amine (NaN(SiMe₃)₂) | 3 | 81 |
| 5 | Hexamethyldisilazane (NH(SiMe₃)₂) | 3 | 91 |
| 6 | Hexamethyldisilazane (NH(SiMe₃)₂) | 1 | 56 |
| 7 | Hexamethyldisilazane (NH(SiMe₃)₂) | 2 | 63 |
| 8 | Hexamethyldisilazane (NH(SiMe₃)₂) | 4 | 75 |
This approach is advantageous for its efficiency and environmental friendliness, reducing the number of purification steps and improving overall yield.
Chemical Reaction Analysis
The compound this compound can undergo various chemical transformations, which are important considerations during its synthesis and subsequent modifications:
- Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to modify functional groups.
- Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents to reduce carbonyl or nitro groups.
- Substitution: Nucleophilic substitution reactions at reactive sites using amines or halides in polar aprotic solvents to introduce further functional groups.
These reactions are instrumental in fine-tuning the properties of the compound or preparing related derivatives.
Comparative Analysis with Similar Compounds
The unique combination of 1,3-dimethyl substitution on the pyrazole ring and the pyrimidin-4-ol core imparts specific chemical reactivity and potential biological activity distinct from other pyrazole or pyrimidinol derivatives. Compared to other pyrazole-based compounds or pyrimidinol derivatives with different substituents, this compound may offer:
- Enhanced potency and selectivity in biological assays.
- Improved chemical stability due to methyl substitution.
- Potential for further functionalization at reactive positions.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Pyrazole core formation | Condensation of hydrazines with β-diketones | Acidic/basic catalysis | High yields with controlled conditions |
| N-Methylation of pyrazole | Alkylation with methylating agents | Methyl iodide/dimethyl sulfate, base | Selective methylation at N1 and N3 |
| Pyrimidin-4-ol synthesis | Condensation of amidines with β-dicarbonyls | Heating under reflux | Established synthetic protocols |
| Coupling pyrazole-pyrimidin-4-ol | Nucleophilic aromatic substitution or Pd-catalyzed coupling | Base (K₂CO₃), polar aprotic solvents (DMF) | Efficient coupling under heating |
| One-flask synthesis | Vilsmeier amidination + heterocyclization | DMF, PBr₃, hexamethyldisilazane | Up to 91% yield, streamlined process |
Q & A
Q. What are the common synthetic routes for 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol, and how are intermediates characterized?
- Methodological Answer : A one-pot solvent-free condensation of barbituric acids, 1H-pyrazol-5-amines, and aldehydes is a key route for pyrimidine derivatives. For example, α,β-unsaturated ketones are synthesized via reactions between pyrazole diethyl ketones and aromatic aldehydes . Intermediates are characterized using nuclear magnetic resonance (¹H/¹³C NMR), infrared spectroscopy (IR), and mass spectrometry. Elemental analysis ensures purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation relies on ¹H NMR (to identify aromatic protons and methyl groups), ¹³C NMR (to assign carbonyl and heterocyclic carbons), and IR (to detect hydroxyl and C=N stretches). Mass spectrometry provides molecular ion peaks and fragmentation patterns, while elemental analysis validates stoichiometry .
Q. How is the initial biological activity of this compound screened in academic research?
- Methodological Answer : Antibacterial and antifungal activities are assessed using in vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as yeasts (e.g., Candida albicans). Disk diffusion or microdilution methods determine minimum inhibitory concentrations (MICs). Activity is compared to standard antibiotics like ampicillin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimization involves varying catalysts (e.g., POCl₃ in DMF for cyclization), solvent systems (e.g., ethanol/water mixtures for reflux), and temperature gradients (e.g., 0°C to 60°C for controlled exothermic reactions). Design of experiments (DOE) helps identify critical parameters, while column chromatography (ethyl acetate/hexane) purifies products .
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Conflicting data may arise from variations in assay protocols (e.g., broth vs. agar dilution), microbial strains, or compound purity. Reproducibility checks should include:
Q. What computational strategies are used to predict structure-activity relationships (SAR) for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., bacterial enzymes). Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with bioactivity. QSAR models integrate physicochemical descriptors (logP, polar surface area) to guide synthetic modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
